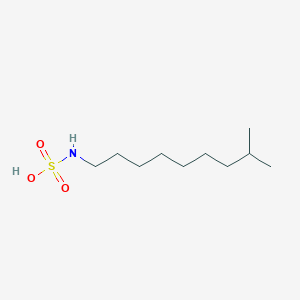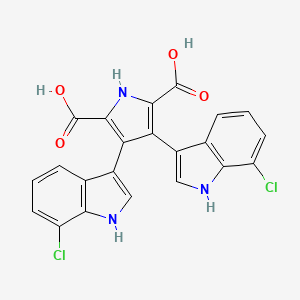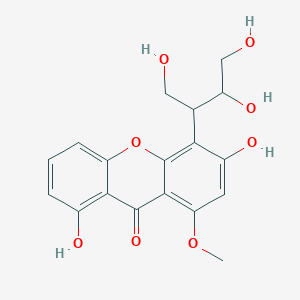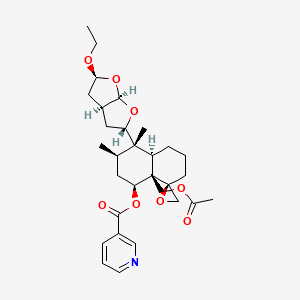
(8-Methylnonyl)sulfamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-methylnonyl)sulfamic acid is a member of the class of sulfamic acids that is sulfamic acid in which one of the amino hydrogens has been replaced by a (8-methylnonyl) group. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate acid of an (8-methylnonyl)sulfamate.
科学的研究の応用
Therapeutic Applications
(8-Methylnonyl)sulfamic acid, as a sulfamate derivative, has been explored in various therapeutic applications. Sulfamates have been identified as potential antibiotics against drug-resistant infections and as antiviral agents, particularly in HIV treatment (Winum, Scozzafava, Montero, & Supuran, 2004). Additionally, sulfamates have shown promise in cancer therapy, targeting steroid sulfatase and carbonic anhydrases in hormone-dependent tumors like breast and prostate cancers (Winum, Scozzafava, Montero, & Supuran, 2005).
Catalytic Applications
Sulfamic acid has been utilized as a catalyst in various chemical reactions, such as the acetolysis of cyclic ethers to produce compounds like 1,4-diacetoxybutane, demonstrating its utility as a green alternative to metal-containing acidic materials (Wang et al., 2004). It's also effective in one-pot three-component Mannich-type reactions under ultrasound irradiation, offering advantages like high yield and mild conditions (Zeng, Li, & Shao, 2009).
Industrial Applications
In industrial settings, sulfamic acid is used for chemical cleaning, sulfonation reactions, and as a chlorine vehicle. Its stability and strong acidity make it suitable for applications in residue removal and as a raw material in various chemical preparations (Yoshikubo & Suzuki, 2000).
Environmental Applications
Sulfamic acid serves as an environment-friendly electrolyte for industrial cleaning, corrosion inhibition, and scale removal, providing an alternative to more harmful chemicals like hydrochloric and sulfuric acids (Verma & Quraishi, 2022). Its use in this context helps reduce environmental impact and toxicity.
特性
分子式 |
C10H23NO3S |
|---|---|
分子量 |
237.36 g/mol |
IUPAC名 |
8-methylnonylsulfamic acid |
InChI |
InChI=1S/C10H23NO3S/c1-10(2)8-6-4-3-5-7-9-11-15(12,13)14/h10-11H,3-9H2,1-2H3,(H,12,13,14) |
InChIキー |
CKFWXMQZVRQAGT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCNS(=O)(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]sulfonyl]-1-methylindole](/img/structure/B1262388.png)


![1-(3-{5-[4-(Aminomethyl)phenyl]-1h-Pyrrolo[2,3-B]pyridin-3-Yl}phenyl)-3-(2-Phenoxyphenyl)urea](/img/structure/B1262392.png)


![1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262397.png)
![[5-[(4-Methoxy-1-naphthalenyl)oxymethyl]-3-isoxazolyl]-(4-methoxy-1-piperidinyl)methanone](/img/structure/B1262399.png)




![(1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol](/img/structure/B1262408.png)
